molecular formula C15H12F2N2O2 B6538994 N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide CAS No. 1060310-92-0

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Cat. No.: B6538994
CAS No.: 1060310-92-0
M. Wt: 290.26 g/mol
InChI Key: BPCDAZLSDOJADO-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group linked to a phenyl ring substituted with a carbamoylmethyl moiety. These compounds typically exhibit biological activity by interfering with chitin synthesis in insects or inhibiting fungal cell wall development .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-2-1-3-12(17)14(11)15(21)19-10-6-4-9(5-7-10)8-13(18)20/h1-7H,8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDAZLSDOJADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide typically involves the N-alkylation of 4-(carbamoylmethyl)phenylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide and benzoylurea derivatives. Below is a detailed comparison based on substituents, biological activity, and applications.

Substituent Variations and Molecular Complexity
Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight References
Target Compound (Not explicitly provided) Phenyl ring with carbamoylmethyl group (Inferred) ~300 -
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 4-Chlorophenylamino group 310.68
Novaluron C₁₇H₉ClF₈N₂O₄ Trifluoromethoxy- and chloro-substituted phenyl 492.7
Flucycloxuron C₂₅H₂₀ClF₂N₃O₃ Cyclopropylmethylene-amino-oxy group 507.9
Lufenuron (CGA-184699) C₁₇H₈Cl₂F₆N₂O₃ Hexafluoropropoxy and dichlorophenyl groups 511.1
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide C₁₆H₈Cl₂F₂N₄O₂S Thiadiazole and dichlorophenyl groups 429.2

Key Observations :

  • The target compound’s carbamoylmethyl substituent is distinct from the halogenated (Cl, F) or heterocyclic (thiadiazole, pyrimidine) groups in analogs.
  • Molecular weights vary significantly depending on substituent complexity; Novaluron and Flucycloxuron are heavier due to polyhalogenation or extended side chains.
Physicochemical Properties
  • Melting Points: Range from 176°C (Novaluron) to >200°C (thiadiazole derivatives), influenced by crystallinity and halogen content .

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